3,3-diphenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide
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Overview
Description
3,3-diphenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide is a synthetic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that are structurally related to β-lactam antibiotics. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide typically involves the cycloaddition reaction of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The resulting azetidinone derivative is then subjected to further functionalization to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-diphenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, similar to β-lactam antibiotics, or inhibit the proliferation of cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-diphenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
- 3,3-diphenyl-N-[1-(quinolin-2-yl)azetidin-3-yl]propanamide
- 3,3-diphenyl-N-[1-(thiazol-2-yl)azetidin-3-yl]propanamide
Uniqueness
3,3-diphenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This structural feature may enhance its biological activity and selectivity compared to similar compounds with different heterocyclic rings .
Properties
IUPAC Name |
3,3-diphenyl-N-(1-pyrazin-2-ylazetidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(25-19-15-26(16-19)21-14-23-11-12-24-21)13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14,19-20H,13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRXBWSGLZISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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